molecular formula C19H18N2O5 B2974716 5-Propoxy-1H-pyrazol-3-amine CAS No. 1043436-01-6

5-Propoxy-1H-pyrazol-3-amine

Cat. No. B2974716
CAS RN: 1043436-01-6
M. Wt: 354.362
InChI Key: TWSVURCWPHWPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Propoxy-1H-pyrazol-3-amine” is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles, and their derivatives with hydrazines . Another method involves the desulfinylation of 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives can be formed from reactions with primary amines . Protodeboronation of pinacol boronic esters is another reaction involving pyrazole derivatives .

Scientific Research Applications

Solvent-Free Synthesis of Heterocyclic Compounds

  • A novel approach for synthesizing 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives has been developed. This method is efficient, environmentally benign, and suitable for large-scale synthesis, indicating potential applications in drug discovery (Yu et al., 2013).

Green Synthesis Protocols

  • Research highlights the "on-water" synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. This method is catalyst-free and environmentally friendly, pointing towards sustainable practices in chemical synthesis (Noruzian et al., 2019).

Antioxidant Agent Synthesis

  • Studies have been conducted on synthesizing new pyrazole derivatives with antioxidant properties. These compounds show potential applications in pharmaceuticals and health-related research (El‐Mekabaty et al., 2016).

Novel Heterocycle Formation

  • Research demonstrates the formation of new types of heterocycles through multicomponent domino reactions of arylglyoxals with pyrazol-5-amines. These findings are significant for the development of complex organic compounds (Jiang et al., 2014).

Microwave-Mediated Synthesis

  • A microwave-mediated synthesis method for 1H-pyrazole-5-amines has been developed, offering an efficient and resource-conserving approach. This method is applicable to the synthesis of compounds with potential uses in various fields including agriculture and medicine (Everson et al., 2019).

Intermolecular C-H Amination

  • A study presents the first example of rhodium(III)-catalyzed intermolecular aromatic C-H amination. This novel protocol has implications for modifying existing drugs and synthesizing new pharmaceuticals (Wu et al., 2014).

Drug Design and Biological Evaluation

  • The design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines derivatives have been carried out. This research is particularly significant for the development of new antitumor drugs (Ma et al., 2020).

Studies on Intramolecular Hydrogen Bonding

  • Research involving XRD and DFT studies on pyrazole derivatives has been conducted to understand the impact of intramolecular hydrogen bonding on chemical reactivity. This study is relevant for developing new synthetic methods (Szlachcic et al., 2020).

properties

IUPAC Name

3-propoxy-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-2-3-10-6-4-5(7)8-9-6/h4H,2-3H2,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTHEZOWTPHGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NNC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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